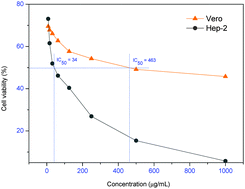In vitro biocompatibility evaluation of biscoumarin based random copolyesters
New Journal of Chemistry Pub Date: 2015-04-14 DOI: 10.1039/C5NJ00322A
Abstract
Polymeric materials find versatile applications in various biomedical disciplines but lack cytocompatibility; this may be attributed to the nature of the polymeric materials. More particularly, the choice of a suitable bioactive monomer incorporated into the polymer chain determines the compatibility of the polymeric material. This has motivated the generation of biscoumarin based copolyesters. In the present investigation, a series of biscoumarin copolyesters (CP1–CP7) were evaluated for their in vitro haemocompatibility, cytotoxicity and antioxidant activities. The aim of this study was to review the results and assess the suitability of a series of structurally divergent biscoumarin copolyesters as operable biocompatible polymeric materials in various medical disciplines. Haemolysis studies have been performed to verify the haemocompatibility of the copolyesters. A 2,2-diphenyl-1-picrylhydrazine (DPPH) radical scavenging assay was performed to evaluate the antioxidant activities of the copolyesters. A (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide-based (MTT) cytotoxicity assay was performed against the normal Vero cell line to assess the cytocompatibility of the copolyesters. All the copolyesters exhibited low cytotoxicity even at higher concentrations against the Vero cell line in an IC50 range of 290–463 μg ml−1. The cancerous Hep-2 cell line was more sensitive to the cytotoxic activity of copolyester CP5 compared to the normal Vero cells. The haemolysis results of the copolyesters were in the range of 4.47–8.95%. A curcumin coupled copolyester exhibited very good antioxidant activity, while the remaining copolyesters exhibited low antioxidant activities. This may be attributed to the considerable structural dependence of the radical scavenging activity of DPPH. The outcomes of these assessments manifest the importance of biscoumarin copolyesters as suitable biocompatible materials.


Recommended Literature
- [1] Inside back cover
- [2] Sn(ii)–carbon bond reactivity: radical generation and consumption via reactions of a stannylene with alkynes†
- [3] Conformational switch-mediated accelerated release of drug from cytosine-rich nucleic acid-capped magnetic nanovehicles†
- [4] A polymeric waveguide resonant mirror (RM) device for detection in microfluidic flow cells†
- [5] Reduced shrinkage of sol–gel derived silicas using sugar-based silsesquioxane precursors†
- [6] Correction: Transient coarsening and the motility of optically heated Janus colloids in a binary liquid mixture
- [7] Facile synthesis of superhydrophobic three-metal-component layered double hydroxide films on aluminum foils for highly improved corrosion inhibition†
- [8] Investigations into conformational transitions and solvation structure of a 7-piperidino-5,9-methanobenzo[8] annulene in water†
- [9] Atomically dispersed and oxygen deficient CuO clusters as an extremely efficient heterogeneous catalyst†
- [10] Characterization of human neutrophilpeptides (α-Defensins) in the tears of dry eye patients

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 157887-82-6
-
CAS no.: 140632-19-5
-
CAS no.: 133556-24-8









